molecular formula C15H18N2O2 B2852747 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine CAS No. 2200697-90-9

4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine

Cat. No. B2852747
M. Wt: 258.321
InChI Key: INZGTJANAUJKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine” is a chemical compound that has been studied for various applications . It is related to isoquinoline-1,3-dione compounds, which have attracted extensive attention from synthetic chemists .


Synthesis Analysis

The synthesis of related compounds, such as isoquinoline-1,3-dione compounds, involves diverse synthetic methods employing acryloyl benzamides as key substrates . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

Safety And Hazards

The safety data sheet for a related compound, Isoquinolin-1-ylmethanamine hydrochloride, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZGTJANAUJKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine

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